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Compound of Interest

Compound Name: N3-TFBA-O2Oc

Cat. No.: B6350691 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note and protocol are based on the general principles of

photo-affinity labeling and trifunctional crosslinkers. "N3-TFBA-O2Oc" is treated as a

hypothetical advanced trifunctional photo-crosslinking reagent, as specific public data for a

molecule with this exact name is not readily available. The proposed structure and protocols

are illustrative and should be adapted based on the actual properties of the specific reagent

used.

Introduction to N3-TFBA-O2Oc
N3-TFBA-O2Oc is a state-of-the-art trifunctional photo-crosslinking reagent designed for the

identification of molecular targets and the characterization of ligand-protein interactions in

complex biological systems.[1][2][3][4][5] Trifunctional probes offer a modular design that

integrates a photo-reactive group, a bioorthogonal handle, and a point of attachment for a

ligand of interest. This design facilitates the covalent capture of binding partners with high

spatiotemporal resolution, followed by efficient enrichment and identification.[2][6]

The key components of N3-TFBA-O2Oc are presumed to be:

N3 (Azide): An aryl azide group serves as the photo-reactive moiety. Upon irradiation with

UV light, it forms a highly reactive nitrene intermediate that can covalently crosslink with

interacting biomolecules in close proximity.
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TFBA (Tetrafluorobenzoyl): The tetrafluorobenzoyl group provides a stable scaffold for the

aryl azide. The fluorine atoms can enhance the photo-physical properties of the azide and

provide a unique isotopic signature for mass spectrometry analysis.

O2Oc (8-amino-3,6-dioxaoctanoic acid linker): This hydrophilic linker minimizes non-specific

hydrophobic interactions and improves the solubility of the probe. It terminates in a functional

group, such as a carboxylic acid, for covalent conjugation to a small molecule ligand of

interest.

The general workflow for using N3-TFBA-O2Oc involves conjugating it to a bioactive small

molecule, incubating this probe with a biological sample (e.g., cell lysate or intact cells),

triggering the crosslinking with UV light, and then using a bioorthogonal reaction (like click

chemistry, assuming the O2Oc linker is modified with a suitable handle) to attach a reporter tag

(e.g., biotin or a fluorophore) for enrichment and detection.[7]

Applications
Target Identification: Covalently linking a drug molecule to its protein target(s) in a complex

proteome for subsequent identification by mass spectrometry.[2][8]

Binding Site Mapping: Identifying the specific amino acid residues at the binding interface

between a ligand and its target protein.

Interactome Profiling: Capturing the network of proteins that interact with a specific small

molecule in a cellular context.[9]

Data Presentation
The following tables represent hypothetical data from a photo-crosslinking experiment using an

N3-TFBA-O2Oc-ligand conjugate to identify its protein targets in a cancer cell line lysate.

Table 1: Summary of Photo-crosslinking Conditions
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Parameter Condition

Probe Concentration 1 µM

Cell Lysate Concentration 2 mg/mL

Incubation Time 30 minutes at 4°C

UV Wavelength 365 nm

UV Irradiation Time 15 minutes

UV Light Source 15 W UV lamp

Table 2: Quantitative Mass Spectrometry Results for Target Enrichment

Protein ID (UniProt) Protein Name
Fold Enrichment
(+UV / -UV)

p-value

P06401
Epidermal growth

factor receptor
25.3 < 0.001

P04626
Serine/threonine-

protein kinase
18.9 < 0.001

Q02750
Phosphoinositide 3-

kinase
8.2 < 0.01

P42336
Heat shock protein

HSP 90-alpha
2.1 > 0.05 (non-specific)

Experimental Protocols
Protocol 1: Conjugation of N3-TFBA-O2Oc to a Ligand
This protocol assumes the ligand has a primary amine for EDC/NHS chemistry to couple with

the carboxylic acid of the N3-TFBA-O2Oc linker.

Materials:

N3-TFBA-O2Oc
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Ligand of interest with a primary amine

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF)

Reaction buffer: 0.1 M MES, pH 6.0

HPLC for purification

Procedure:

Activation of N3-TFBA-O2Oc:

Dissolve N3-TFBA-O2Oc (1.2 eq) in anhydrous DMF.

Add NHS (1.5 eq) and EDC (1.5 eq).

Stir the reaction mixture at room temperature for 4 hours in the dark to form the NHS-

ester.

Conjugation to Ligand:

Dissolve the amine-containing ligand (1 eq) in the reaction buffer.

Add the activated N3-TFBA-O2Oc-NHS ester solution dropwise to the ligand solution.

Allow the reaction to proceed overnight at 4°C with gentle stirring.

Purification:

Purify the resulting N3-TFBA-O2Oc-ligand conjugate by reverse-phase HPLC.

Confirm the identity and purity of the conjugate by mass spectrometry and NMR.

Protocol 2: Photo-crosslinking in Cell Lysate
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Materials:

N3-TFBA-O2Oc-ligand conjugate

Cell lysate

Lysis buffer (e.g., RIPA buffer)

Protease and phosphatase inhibitors

UV crosslinker with 365 nm bulbs

Click chemistry reagents (if a bioorthogonal handle is present), e.g., Biotin-Azide or Biotin-

Alkyne, CuSO4, TBTA, and a reducing agent like sodium ascorbate.

Procedure:

Prepare Cell Lysate:

Harvest cells and lyse them in ice-cold lysis buffer supplemented with protease and

phosphatase inhibitors.

Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.

Incubation:

Dilute the cell lysate to 2 mg/mL in lysis buffer.

Add the N3-TFBA-O2Oc-ligand conjugate to a final concentration of 1 µM.

As a negative control, add the ligand without the crosslinker to another sample.

Incubate the samples for 30 minutes at 4°C on a rotator.

UV Irradiation:

Transfer the samples to a 96-well plate on ice.
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Place the plate in a UV crosslinker and irradiate at 365 nm for 15 minutes.[10]

Prepare a non-irradiated control sample by keeping it on ice in the dark.

Click Chemistry (for Biotinylation):

To the irradiated and non-irradiated lysates, add Biotin-Azide (or Alkyne), CuSO4, TBTA,

and freshly prepared sodium ascorbate.

Incubate for 1 hour at room temperature to attach the biotin tag.

Protocol 3: Enrichment of Cross-linked Proteins
Materials:

Streptavidin-coated magnetic beads

Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

Capture:

Add pre-washed streptavidin magnetic beads to the biotinylated lysates.

Incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated

protein complexes.

Washing:

Separate the beads using a magnetic stand and discard the supernatant.

Wash the beads sequentially with:

PBS with 1% SDS

PBS with 4 M Urea
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PBS

Elution:

Elute the captured proteins by resuspending the beads in 2x SDS-PAGE sample buffer

and heating at 95°C for 10 minutes.

Protocol 4: Analysis by SDS-PAGE and Western Blot
Procedure:

SDS-PAGE:

Separate the eluted proteins on an SDS-PAGE gel.

Visualize the proteins by Coomassie blue or silver staining.

Western Blot:

Transfer the separated proteins to a PVDF membrane.

Probe the membrane with an antibody against a suspected target protein or with

streptavidin-HRP to detect all biotinylated proteins.

Mandatory Visualizations
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Caption: Experimental workflow for photo-crosslinking.
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Caption: Hypothetical signaling pathway analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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